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Compound of Interest

Compound Name: BPR1J-097

Cat. No.: B15576801 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals on understanding and investigating potential pharmacokinetic drug-

drug interactions (DDIs) with BPR1J-097.

Frequently Asked Questions (FAQs)
Q1: Have any specific pharmacokinetic drug-drug interaction studies been published for

BPR1J-097?

As of the latest available information, no specific clinical or preclinical studies detailing the

pharmacokinetic drug-drug interactions of BPR1J-097 have been published. BPR1J-097 is a

novel potent FLT3 inhibitor, and the publicly available data primarily focuses on its anti-

leukemic activity and initial pharmacokinetic profiling in animal models.[1][2][3]

Q2: What are the known pharmacokinetic properties of BPR1J-097?

Pharmacokinetic data for BPR1J-097 is available from preclinical studies in rats. This

information is crucial for designing further non-clinical and clinical studies.

Table 1: Preclinical Pharmacokinetic Parameters of BPR1J-097 in Rats (Single 3.4 mg/kg i.v.

Dose)
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Parameter Value Description

Cmax
7.1 µM (3670 ng/mL) at 2
min

Maximum plasma
concentration.[1]

t½ ~4.5 hours Apparent plasma half-life.[1]

CL 102.4 ± 9.8 mL/min/kg Total body clearance.[1]

| Vss | 15.5 ± 4.8 L/kg | Volume of distribution at steady state.[1] |

Q3: How does BPR1J-097 work, and how might its mechanism relate to potential interactions?

BPR1J-097 is a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3).[2][3] It functions by

inhibiting the phosphorylation of FLT3 and its downstream signaling partner, STAT5 (Signal

Transducer and Activator of Transcription 5), which is critical for the proliferation of certain

acute myeloid leukemia (AML) cells.[1][2] While this mechanism of action is pharmacodynamic,

understanding the metabolic pathways responsible for its clearance is key to predicting

pharmacokinetic DDIs. Many kinase inhibitors are metabolized by cytochrome P450 (CYP)

enzymes, making them susceptible to interactions with CYP inhibitors or inducers.[4][5]
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Caption: Simplified FLT3 signaling pathway inhibited by BPR1J-097.

Q4: Without specific data, what are the general concerns for DDIs with a novel tyrosine kinase

inhibitor like BPR1J-097?

For many tyrosine kinase inhibitors (TKIs), the primary concern for pharmacokinetic DDIs

revolves around their metabolism and transport.[4]

CYP Enzyme Metabolism: Most TKIs are substrates for cytochrome P450 enzymes,

particularly CYP3A4.[4] Co-administration with strong inhibitors of these enzymes (e.g.,
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ketoconazole, clarithromycin) can increase the TKI's plasma concentration and risk of

toxicity.[5] Conversely, co-administration with strong inducers (e.g., rifampin, St. John's Wort)

can decrease its concentration and compromise efficacy.[4][5]

Drug Transporters: TKIs can also be substrates for drug transporters like P-glycoprotein (P-

gp).[5] Inhibitors or inducers of these transporters can similarly alter the TKI's

pharmacokinetics.

Gastric pH Modifiers: The absorption of some oral TKIs is dependent on gastric pH.[5] Drugs

that increase gastric pH, such as proton pump inhibitors (PPIs) or H2 blockers, can reduce

their bioavailability.[5]

Troubleshooting and Experimental Guides
Guide 1: How to design a preclinical study to evaluate the DDI potential of BPR1J-097.

When specific DDI data is unavailable, a structured preclinical investigation is necessary. The

workflow should begin with in vitro assays to generate hypotheses, followed by in vivo studies

for confirmation.
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Caption: Preclinical workflow for investigating pharmacokinetic DDIs.
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Detailed Experimental Protocol: Preclinical DDI
Assessment
Objective: To identify the metabolic pathways of BPR1J-097 and assess its potential as a

victim or perpetrator of pharmacokinetic drug interactions.

Part 1: In Vitro Metabolism and Reaction Phenotyping

Metabolic Stability:

Incubate BPR1J-097 with liver microsomes or hepatocytes from preclinical species (rat,

mouse) and humans.

Measure the rate of disappearance of the parent compound over time using LC-MS/MS.

This provides an estimate of intrinsic clearance.

Reaction Phenotyping:

Method 1 (Recombinant CYPs): Incubate BPR1J-097 with a panel of individual,

recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to identify which

enzymes are capable of its metabolism.

Method 2 (Chemical Inhibition): Incubate BPR1J-097 with human liver microsomes in the

presence and absence of specific CYP chemical inhibitors (e.g., ketoconazole for

CYP3A4). A significant reduction in metabolism in the presence of an inhibitor points to the

involvement of that enzyme.

Part 2: In Vitro CYP Inhibition Assay

Objective: To determine if BPR1J-097 can inhibit major CYP enzymes, making it a potential

"perpetrator" of DDIs.

Method:

Use a panel of fluorescent or LC-MS/MS-based probe substrates specific for each major

CYP isoform.
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Incubate human liver microsomes with a probe substrate in the presence of varying

concentrations of BPR1J-097.

Measure the formation of the probe substrate's metabolite.

Calculate the IC50 value (the concentration of BPR1J-097 that causes 50% inhibition of

the enzyme activity).

Part 3: In Vivo DDI Study in Animal Models (e.g., Rats)

Study Design: A crossover or parallel group design can be used.

Inhibitor Arm:

Dose a cohort of rats with a potent, selective inhibitor of the CYP enzyme identified in vitro

(e.g., ketoconazole for CYP3A4) for several days to achieve steady-state inhibition.

On the final day, co-administer a single dose of BPR1J-097.

Collect serial blood samples and determine the pharmacokinetic profile of BPR1J-097
(AUC, Cmax, CL).

Inducer Arm:

Follow a similar protocol using a potent CYP inducer (e.g., rifampin for CYP3A4).

Control Arm:

Dose a cohort of rats with BPR1J-097 alone.

Data Analysis: Compare the pharmacokinetic parameters of BPR1J-097 in the inhibitor and

inducer arms to the control arm. A significant increase in AUC with an inhibitor or a decrease

with an inducer confirms the interaction and the metabolic pathway's relevance in vivo.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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